molecular formula C22H29N3O2 B2844598 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2319806-48-7

6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one

Cat. No. B2844598
CAS RN: 2319806-48-7
M. Wt: 367.493
InChI Key: NDQVHQPCOQBVPA-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as TAK-659, belongs to the class of pyridazinone kinase inhibitors that target the B-cell receptor signaling pathway.

Mechanism of Action

6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one inhibits the activity of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks the activation of these signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell malignancies and inhibit cell proliferation. It also inhibits the production of cytokines and chemokines that promote the survival and proliferation of B-cells. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as rituximab, in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one is its potency and selectivity for BTK inhibition. It has also demonstrated good pharmacokinetic properties and oral bioavailability in preclinical studies. However, one of the limitations of this compound is its potential for off-target effects, which may affect its safety and tolerability in clinical trials.

Future Directions

There are several future directions for the research and development of 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one. One area of focus is the identification of biomarkers that can predict response to this compound treatment. Another area of interest is the combination of this compound with other anticancer agents to enhance its therapeutic efficacy. Additionally, the development of this compound analogs with improved pharmacokinetic and safety profiles is an ongoing area of research. Finally, the clinical evaluation of this compound in B-cell malignancies is an important future direction for this compound.

Synthesis Methods

The synthesis of 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one involves a multistep process that starts with the reaction of 2-(2-methylphenyl)acetic acid with thionyl chloride to form 2-(2-methylphenyl)acetyl chloride. The resulting compound is then reacted with piperidine to obtain 1-(2-(2-methylphenyl)acetyl)piperidine. The final step involves the reaction of 1-(2-(2-methylphenyl)acetyl)piperidine with 6-tert-butyl-3-hydrazinylpyridazine-4-carboxylic acid to form this compound.

Scientific Research Applications

6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to inhibit the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. In preclinical studies, this compound has demonstrated potent antitumor activity against various B-cell malignancies.

properties

IUPAC Name

6-tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-16-7-5-6-8-17(16)15-21(27)24-13-11-18(12-14-24)25-20(26)10-9-19(23-25)22(2,3)4/h5-10,18H,11-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQVHQPCOQBVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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